molecular formula C8H5BrN2O B13918305 6-Bromo-1,5-naphthyridin-2(1H)-one

6-Bromo-1,5-naphthyridin-2(1H)-one

Cat. No.: B13918305
M. Wt: 225.04 g/mol
InChI Key: AEESBURLPZBSOO-UHFFFAOYSA-N
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Description

6-Bromo-1,5-naphthyridin-2(1H)-one is a brominated derivative of 1,5-naphthyridin-2(1H)-one, a bicyclic heteroaromatic compound containing two nitrogen atoms. Bromination introduces a halogen at position 6, altering electronic properties and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antitubercular and antibacterial agents .

Properties

IUPAC Name

6-bromo-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEESBURLPZBSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1,5-Naphthyridin-2(1H)-one Precursors

The most common approach to prepare 6-Bromo-1,5-naphthyridin-2(1H)-one involves the selective bromination of the parent 1,5-naphthyridin-2(1H)-one or its close analogs. Bromination is typically achieved using bromine or N-bromosuccinimide as brominating agents under controlled conditions to ensure regioselectivity at the 6-position.

  • Reagents and Conditions: Bromination is carried out in solvents such as dimethyl sulfoxide or acetic acid, often at moderate temperatures to avoid over-bromination or decomposition.
  • Selectivity: The electron density and resonance stabilization in the 1,5-naphthyridine ring direct bromination preferentially to the 6-position due to the electronic effects of the nitrogen atoms in the heterocycle.

Cyclization Reactions Leading to 1,5-Naphthyridines

Cyclization strategies are fundamental in constructing the 1,5-naphthyridine core before bromination. Several cyclization methods have been reported:

  • Skraup Reaction: A classical method involving the condensation of substituted aminopyridines with glycerol or other carbonyl sources in the presence of catalysts such as iodine or sodium nitrite. This reaction forms the naphthyridine ring system, which can then be brominated at the 6-position.
  • Friedländer Reaction and Related Cycloadditions: These involve intramolecular cyclizations or [3+2] cycloadditions of appropriately substituted pyridine derivatives to form the bicyclic naphthyridine scaffold.

Cross-Coupling and Late-Stage Functionalization

Advanced synthetic routes include cross-coupling reactions such as Heck or Suzuki couplings to introduce bromine or other substituents at specific positions on the naphthyridine ring. These methods allow for late-stage bromination or functionalization, increasing synthetic flexibility.

Optimized Thermal Cyclization for Brominated Naphthyridones

Thermal cyclization of precursors such as 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione at elevated temperatures (~250 °C) for short times (0.5 min) has been reported to yield brominated naphthyridinones with good efficiency (85% yield) and purity after recrystallization.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations References
Bromination of 1,5-naphthyridin-2(1H)-one Use of bromine or N-bromosuccinimide in DMSO or similar solvents Straightforward, regioselective bromination Requires careful control of conditions to avoid over-bromination
Skraup Cyclization Condensation of aminopyridines with glycerol using iodine or sodium nitrite catalyst Efficient ring formation, scalable Harsh conditions, possible side reactions
Cross-Coupling Reactions Use of Heck or Suzuki coupling for late-stage bromination High selectivity, functional group tolerance Requires prefunctionalized substrates, costly catalysts
Thermal Cyclization of Precursors Heating of bromopyridinyl amino methylene dioxane derivatives at ~250 °C High yield, rapid reaction time High temperature may limit substrate scope

Summary Table of Key Synthetic Routes

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Cyclization (Skraup reaction) Substituted 3-aminopyridine + glycerol Iodine or sodium nitrite catalyst, dioxane/water 1,5-Naphthyridin-2(1H)-one core 45–50 Sodium nitrite preferred catalyst
Bromination 1,5-Naphthyridin-2(1H)-one Bromine or N-bromosuccinimide, DMSO, controlled temp 6-Bromo-1,5-naphthyridin-2(1H)-one Variable Requires careful temperature control
Thermal Cyclization 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione Heat at ~250 °C for 0.5 min 6-Bromo-1,5-naphthyridin-2(1H)-one 85 Short reaction time critical

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

While 6-Bromo-1,5-naphthyridin-2(1H)-one's applications are not extensively detailed in the provided search results, the related compound "6-Bromo-1,8-naphthyridin-2(1H)-one" is noted as an organic chemical synthesis intermediate .

Here's what the search results provide regarding related compounds and general applications of naphthyridines:

Naphthyridines Applications

  • Biological Activities 1,5-naphthyridines exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities, with applications in cardiovascular, central nervous system, and hormonal disease treatments .
  • Chemical Applications Naphthyridines are used as ligands in analytical chemistry, hydrogen acceptors, organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells .
  • Organic Synthesis Bromo-naphthyridines serve as valuable intermediates for further functionalization in chemical synthesis . For example, bromination with bromine in acetic acid was used in the synthesis of a 1,5-naphthyridine derivative . In addition, N-bromosuccinimide (NBS) can be used as a bromine source to synthesize more conjugated polymers .
  • Cannabinoid Receptor Research Naphthyridine derivatives have been explored in the development of fluorescent cannabinoid type 2 receptor ligands .

Mechanism of Action

The mechanism of action of 6-Bromo-1,5-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.

Comparison with Similar Compounds

Positional Isomers of Brominated 1,5-Naphthyridinones

Substitution patterns significantly influence physicochemical and biological properties. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Position Key Properties/Applications References
3-Bromo-1,5-naphthyridin-2(1H)-one 859986-64-4 C₈H₅BrN₂O 225.04 3 Intermediate for heterocyclic synthesis; synthesized via POBr₃
7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one 1256834-74-8 C₈H₇BrN₂O 227.06 7 Reduced aromaticity (3,4-dihydro); used in pharmaceutical intermediates
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one 105277-14-3 C₉H₇BrN₂O 239.08 5 and 7 Methyl group enhances lipophilicity; potential antimicrobial applications

Key Observations :

  • Electronic Effects : Bromine at position 6 (target compound) vs. 3 or 7 alters electron density distribution, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Steric Considerations : 3,4-Dihydro derivatives (e.g., 7-bromo) exhibit reduced aromaticity, affecting binding to biological targets .
  • Biological Relevance: Brominated naphthyridinones are precursors for antitubercular agents. For example, 1,5-naphthyridin-2(1H)-one derivatives with carbohydrazide groups show MIC values as low as 4 µg/mL against M. tuberculosis .

Halogenated Analogues

Replacing bromine with other halogens or functional groups modulates activity:

Compound Name Substituent Molecular Formula Key Differences vs. 6-Bromo Isomer
4-Chloro-1,8-naphthyridin-2(1H)-one Cl at position 4 C₈H₅ClN₂O Smaller atomic radius of Cl reduces steric hindrance; lower molecular weight
6-Methyl-1,5-naphthyridin-2(1H)-one CH₃ at position 6 C₉H₈N₂O Enhanced lipophilicity; altered metabolic stability
4-Hydroxy-1,5-naphthyridin-2(1H)-one OH at position 4 C₈H₆N₂O₂ Hydrogen-bonding capacity increases solubility; m.p. >360°C

Functional Impact :

  • Chlorine vs. Bromine : Chlorinated analogues (e.g., 4-chloro) may exhibit reduced bioactivity due to weaker electrophilicity.
  • Hydroxy Groups : Hydroxy derivatives (e.g., 4-hydroxy) display high melting points (>360°C) and improved solubility, advantageous for formulation .

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